tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate is a chemical compound with the molecular formula C13H22N2O2 and a molar mass of 238.33 g/mol. It belongs to the class of carbamates, which are derivatives of carbamic acid containing the functional group –NHCOO–. This compound is notable for its applications in organic synthesis, particularly as a building block for more complex molecules in pharmaceuticals and agrochemicals .
tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate is classified as an organic compound, specifically a carbamate, due to the presence of the carbamate functional group. It is also categorized under compounds that exhibit biological activity, making it relevant in medicinal chemistry and biological research.
The synthesis of tert-butyl N-[cyano(cyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyano-cyclohexylmethyl precursor. A common method includes:
The reaction conditions are crucial for optimizing yield and purity. The process may involve temperature control and reaction time adjustments to ensure complete conversion of reactants to products. Industrial processes may utilize automated reactors for efficiency .
The molecular structure of tert-butyl N-[cyano(cyclohexyl)methyl]carbamate features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyano group and a cyclohexylmethyl unit. The structural representation can be summarized as follows:
tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate can undergo several chemical reactions, including:
The reactions lead to various products:
The compound exhibits stability under standard conditions but may undergo hydrolysis in aqueous environments, releasing the active amine derivative, which can interact with biological targets .
tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate has several applications across various fields:
The compound’s primary pharmaceutical application lies in its function as a pivotal synthetic precursor for novel anticoagulant agents. Its molecular framework—specifically the juxtaposition of the Boc-protected amino group and the electron-deficient cyano functionality—enables efficient chemical transformations into structurally complex pharmacophores targeting coagulation pathways:
Lysophosphatidic Acid (LPA) Receptor Antagonists: The compound serves as a core scaffold for synthesizing carbamoyloxymethyl triazole derivatives designed to antagonize LPA receptors (e.g., LPA₁). LPA signaling is implicated in platelet activation, endothelial dysfunction, and thrombus stabilization. Structural analogs derived from this intermediate demonstrate high binding affinity for LPA receptors, disrupting pro-thrombotic signaling cascades [4]. The cyclohexyl moiety contributes critical hydrophobic bulk for receptor binding pocket occupancy, while the carbamate (after deprotection and derivatization) provides a hydrogen-bonding anchor point. For instance, analogs featuring triazole linkages constructed from the deprotected amine of this intermediate show potent inhibition of LPA-mediated platelet aggregation in vitro, a key mechanism for preventing pathological clot formation [4].
Dipeptidyl Synthetic Intermediates: The compound facilitates the synthesis of dipeptidyl anticoagulant candidates [9]. Deprotection of the Boc group reveals a primary amine that can be acylated with carboxylic acids bearing additional pharmacophoric elements (e.g., heteroaryl groups, basic amidines). The cyano group offers a versatile handle for further chemical modification—it can be hydrolyzed to carboxylic acids for prodrug formation, reduced to aminomethyl groups enhancing solubility and interactions with serine proteases like Factor Xa or thrombin, or participate in cycloaddition reactions (e.g., tetrazole synthesis mimicking carboxylate bioisosteres in direct oral anticoagulants). The cyclohexyl ring’s conformational restriction enhances target selectivity by reducing entropic penalties upon binding to coagulation factors [9].
Table 2: Applications of tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate in Anticoagulant Development
Anticoagulant Class | Role of Intermediate | Key Structural Contributions | Reported Biological Outcome |
---|---|---|---|
LPA Receptor Antagonists | Core scaffold for carbamoyloxymethyl triazole acids [4] | Cyclohexyl provides hydrophobic binding element; Deprotected amine enables triazole/heterocycle synthesis; Cyano group allows further functionalization | Inhibition of LPA-induced platelet activation and thrombus formation |
Dipeptide-Based Inhibitors | Source of cyclohexylglycine-derived amino acid with modifiable cyano group [9] | Boc group allows controlled amine acylation; Chiral center dictates stereoselective binding to coagulation factors; Cyano reduction enhances polarity/basicinity | Potent and selective inhibition of Factor Xa or Thrombin |
Macrocyclic Coagulation Modulators | Precursor for amino acid residues within constrained rings [3] [9] | Rigid cyclohexyl enforces specific conformation in macrocycle; Cyano group participates in intramolecular interactions stabilizing bioactive conformation | Enhanced target selectivity and metabolic stability |
The intermediate’s synthetic versatility is further evidenced in the construction of macrocyclic anticoagulants. Its structural elements—the carbamate-protected amine and the sterically defined cyclohexane ring—are incorporated into larger, conformationally constrained macrocycles designed to inhibit coagulation factors with high specificity. This design leverages the intermediate’s inherent chirality and the spatial orientation of its functional groups to achieve optimal three-dimensional complementarity with enzyme active sites, reducing off-target effects [3] [9].
The distinct physicochemical properties imparted by the cyano and carbamate functional groups are fundamental to the compound’s utility in rational drug design. Their complementary roles facilitate both synthetic manipulation and precise biomolecular interactions:
Carbamate Group (Boc Protection): The tert-butyl carbamate moiety serves dual, interdependent roles. Firstly, as a protecting group, it masks the nucleophilic primary amine during synthetic steps involving electrophilic reagents or acidic conditions, enabling selective reactions at other sites (e.g., the cyano group or the cyclohexyl ring). Secondly, upon deprotection (typically under mild acidic conditions like trifluoroacetic acid), the liberated amine acts as a crucial synthetic handle for constructing amide, urea, or heterocyclic linkages central to pharmacophore assembly [9]. Beyond synthetic utility, carbamates are valued as bioisosteres in final drug molecules. They mimic ester or amide functionalities but confer superior metabolic stability against esterases and amidases, thereby enhancing pharmacokinetic profiles. The carbonyl oxygen acts as a strong hydrogen bond acceptor, often forming critical interactions with serine residues in serine protease targets (e.g., thrombin, Factor Xa) or backbone amides in receptor binding pockets [3]. This is exemplified in macrocyclic kinase inhibitors where carbamates participate in hinge-region hydrogen bonding, analogous to observations in MERTK/AXL inhibitors where carbamate NH acts as a hydrogen bond donor to Met674 [3].
Cyano Group (-C≡N): This functionality introduces significant polarity and electronic perturbation. Its strong electron-withdrawing nature enhances the acidity of adjacent protons (e.g., the methine proton if the cyano is attached to a chiral center), facilitating enantioselective deprotonation or nucleophilic substitution reactions for stereochemical diversification. The cyano group serves as a versatile chemical transformation hub:
The synergistic interplay between these groups is amplified by the central cyclohexyl scaffold. The non-planar, conformationally restricted cyclohexane ring imposes specific three-dimensional orientations on the cyano and carbamate groups. This pre-organization reduces the entropic cost of binding to biological targets, a principle exploited in macrocyclic drug design as evidenced in MERTK/AXL inhibitors where ring rigidity improved cellular activity [3]. Furthermore, the chiral center created by the substitution pattern (particularly when the cyclohexyl ring is monosubstituted) allows for the synthesis of enantiomerically pure intermediates, critical for achieving high potency and selectivity in chiral environments like enzyme active sites [4] [9]. The hydrophobic character of the cyclohexyl moiety also promotes favorable van der Waals interactions within lipophilic binding pockets of target proteins, contributing significantly to binding affinity—a feature leveraged in both anticoagulant and kinase inhibitor programs [3] [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: